molecular formula C9H12N2O3S2 B2647421 Ethyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate CAS No. 403836-04-4

Ethyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate

Cat. No.: B2647421
CAS No.: 403836-04-4
M. Wt: 260.33
InChI Key: RJWFCKSOGLRLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate typically involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, where the thiazole nitrogen attacks the carbon of the ethyl bromoacetate, forming the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S2/c1-2-14-8(13)6-15-5-7(12)11-9-10-3-4-16-9/h3-4H,2,5-6H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWFCKSOGLRLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.